molecular formula C18H21NO3 B15095884 N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B15095884
M. Wt: 299.4 g/mol
InChI Key: YQYVQBQVXQHTNC-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone with a 2-methoxyphenyl group attached to the amide nitrogen and a 4-isopropylphenoxy substituent on the acetamide chain. This compound belongs to a broader class of phenoxyacetamides, which are studied for diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor-modulating properties. Its structure facilitates interactions with biological targets such as tubulin, adenosine receptors, and ion channels, depending on substituent variations .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C18H21NO3/c1-13(2)14-8-10-15(11-9-14)22-12-18(20)19-16-6-4-5-7-17(16)21-3/h4-11,13H,12H2,1-3H3,(H,19,20)

InChI Key

YQYVQBQVXQHTNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the phenoxyacetamide moiety: This can be achieved by reacting 4-(propan-2-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-(propan-2-yl)phenoxyacetic acid.

    Amidation reaction: The 4-(propan-2-yl)phenoxyacetic acid is then reacted with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) on the phenyl ring undergoes oxidation under controlled conditions. For example:

Reaction TypeReagents/ConditionsOutcomeReferences
Methoxy oxidationKMnO₄, H₂SO₄ (acidic conditions)Conversion to hydroxyl group (-OH)

This reaction proceeds via cleavage of the methyl group, forming a quinone intermediate in acidic media.

Reduction Reactions

The acetamide carbonyl (C=O) is reducible to secondary amines:

Reaction TypeReagents/ConditionsOutcomeReferences
Carbonyl reductionLiAlH₄, THF, 0–25°CConversion to -CH₂-NHR
Catalytic hydrogenationH₂, Pd/C, ethanolPartial reduction to alcohol intermediates

Reduction selectivity depends on steric hindrance from the isopropyl group .

Substitution Reactions

Electrophilic substitution occurs on both aromatic rings:

Reaction TypeReagents/ConditionsOutcomeReferences
NitrationHNO₃, H₂SO₄, 0–5°CNitro group (-NO₂) at para positions
HalogenationCl₂, FeCl₃Chlorination at activated ring sites

The methoxyphenyl ring is more reactive toward electrophiles due to electron-donating effects.

Hydrolysis Reactions

The acetamide bond undergoes hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsOutcomeReferences
Acidic hydrolysisHCl (6M), refluxCleavage to carboxylic acid and amine
Basic hydrolysisNaOH (10%), 80°CSodium carboxylate and aniline derivative

Reaction Pathways and Selectivity

  • Steric Effects : The isopropyl group on the phenoxy ring hinders nucleophilic attack at the adjacent oxygen atom .

  • Electronic Effects : The methoxy group directs electrophiles to ortho/para positions on its phenyl ring, while the acetamide carbonyl activates the adjacent methylene group for nucleophilic substitution.

Stability Under Reaction Conditions

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO and aromatic byproducts .

  • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic environments.

Comparative Reactivity

The compound’s reactivity differs from analogs due to its unique substituents:

FeatureImpact on Reactivity
Methoxyphenyl groupEnhances electrophilic substitution rates
Isopropyl phenoxyReduces solubility in polar solvents
Acetamide linkerFacilitates hydrolysis and reduction reactions

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a receptor ligand, it may bind to the receptor and modulate its activity.

Comparison with Similar Compounds

Anticancer Activity

Several acetamide derivatives share structural similarities with the target compound but exhibit distinct substituents that influence their anticancer potency:

Compound Name Substituents (R1, R2) Key Cell Lines Tested (IC50/Activity) Reference
Target Compound R1: 2-methoxyphenyl; R2: 4-isopropylphenoxy Not explicitly reported in evidence -
Compound 39 () R1: 2-methoxyphenyl; R2: 4-piperidin-1-ylquinazoline-2-sulfonyl HCT-1, SF268, HT-15, MCF-7, PC-3 (High activity)
Compound 140 () R1: 2-methoxyphenyl; R2: 2-methoxy-5-(3-oxo-chromenyl)phenoxy Tubulin binding (Surflex score: 12.53)
Compound 7d () R1: 2-fluoro-phenoxy; R2: 4-methoxy-phenyl-pyridinyl-thiadiazole Caco-2 (IC50: 1.8 µM)

Key Findings :

  • Compound 39 () demonstrates broad-spectrum anticancer activity due to the sulfonyl-linked quinazoline group, enhancing interactions with cancer cell membranes .

Anti-Inflammatory and Analgesic Activity

Thiazolidinedione (TZD) and TRPA1 antagonist derivatives highlight substituent-driven activity modulation:

Compound Name Substituents (R1, R2) Biological Target/Activity Reference
HC-030031 () R1: 4-isopropylphenyl; R2: 1,3-dimethylpurinyl TRPA1 antagonist (IC50: 4–10 µM)
Compound 73 () R1: 3-fluorophenyl; R2: 4-(2,4-dioxothiazolidin-5-ylidene)methyl Anti-inflammatory (vs. indomethacin)

Key Findings :

  • HC-030031 () shares the 4-isopropylphenyl group with the target compound but replaces the acetamide chain with a purine-dione moiety, enabling TRPA1 blockade .
  • Compound 73 () incorporates a TZD ring, which enhances anti-inflammatory activity through PPAR-γ modulation, a pathway distinct from the target compound’s presumed mechanisms .

Receptor Binding and Selectivity

A2A adenosine receptor agonists and calcium channel stabilizers demonstrate structural nuances affecting receptor affinity:

Compound Name Substituents (R1, R2) Biological Target/Activity Reference
Compound 7 () R1: cyclohexyl; R2: 8-purinylphenoxy A2A receptor agonist (purity: 95%)
Suvecaltamide () R1: 4-isopropylphenyl; R2: trifluoroethoxypyridinyl Cav calcium channel stabilizer (antiepileptic)

Key Findings :

  • Compound 7 () achieves high purity (95%) with a cyclohexyl group, suggesting that bulky substituents may improve synthetic yield and receptor binding .
  • Suvecaltamide () shares the 4-isopropylphenyl group but incorporates a trifluoroethoxypyridine chain, enabling calcium channel stabilization .

Biological Activity

N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C₁₈H₂₁NO₃
  • Molecular Weight : 299.36 g/mol

The structure includes a methoxyphenyl group and a phenoxy group, which are significant for its biological interactions.

The biological activity of this compound is attributed to its interaction with various biological targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which can affect metabolic pathways and lead to therapeutic effects. For instance, it has been studied for its potential to inhibit phospholipase A2, which is involved in inflammatory processes.
  • Receptor Modulation : It may bind to certain receptors, modulating their activity and contributing to pharmacological effects .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

Anticancer Activity

Research has indicated that this compound may exhibit significant anticancer activity. In vitro studies have shown:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer), with IC₅₀ values indicating effective inhibition of cell proliferation .
Cell LineIC₅₀ (µM)Mechanism of Action
MCF-73.84Induction of apoptosis
HT-291.7Cell cycle arrest at G1 phase

This suggests that the compound may induce apoptosis and disrupt the cell cycle in cancer cells, making it a potential candidate for cancer therapy.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, indicating that this compound could also possess such activities.

Case Studies and Research Findings

  • Inhibition of T3SS in Pseudomonas aeruginosa :
    • A study explored the inhibitory effects of related phenoxyacetamide compounds on the type III secretion system (T3SS) in Pseudomonas aeruginosa. The results indicated that modifications in the aromatic rings significantly impacted the inhibitory activity against T3SS-mediated secretion .
  • Neuroprotective Effects :
    • In animal models, compounds with similar structures have been shown to reduce neurodegeneration associated with NMDA receptor overactivation. This suggests potential neuroprotective effects through modulation of glutamate signaling pathways .
  • Structure-Activity Relationship Studies :
    • Research has focused on optimizing the phenoxy group to enhance biological activity. Variations in substituents on the aromatic rings were found to influence both potency and selectivity towards specific biological targets .

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